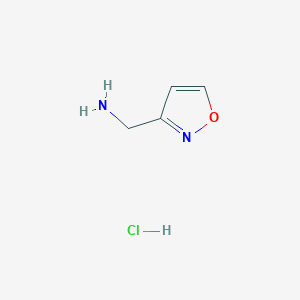

Isoxazol-3-ylmethanamine hydrochloride

Description

Properties

IUPAC Name |

1,2-oxazol-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.ClH/c5-3-4-1-2-7-6-4;/h1-2H,3,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXMOAZXQDREPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187933-48-7 | |

| Record name | 3-Isoxazolemethanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-oxazol-3-ylmethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isoxazol-3-ylmethanamine hydrochloride chemical structure

Structural Characterization, Synthetic Methodology, and Medicinal Applications

Executive Summary

Isoxazol-3-ylmethanamine hydrochloride (CAS: 1187933-48-7) is a critical heterocyclic building block in modern medicinal chemistry.[1][2][3][4][5] Structurally characterized by a 1,2-oxazole ring substituted at the 3-position with a primary aminomethyl group, this compound serves as a rigidified bioisostere of glycine and

This guide provides a comprehensive technical analysis of the molecule, detailing a robust synthetic route that avoids common pitfalls (such as N-O bond cleavage), physiochemical data, and its strategic utility in Fragment-Based Drug Discovery (FBDD).

Part 1: Structural Characterization & Physiochemical Properties

The isoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms.[6] In isoxazol-3-ylmethanamine , the positioning of the amine at C3 creates a specific vector for hydrogen bonding, distinct from its C4 and C5 isomers. The hydrochloride salt form is preferred for improved crystallinity, stability, and water solubility.

1.1 Chemical Identity & Properties[1][2][3][7]

| Parameter | Technical Specification |

| IUPAC Name | (1,2-Oxazol-3-yl)methanamine hydrochloride |

| CAS Number (HCl) | 1187933-48-7 |

| CAS Number (Free Base) | 131052-58-9 |

| Molecular Formula | |

| Molecular Weight | 134.56 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | High in |

| pKa (Conj.[2] Acid) | ~7.5 (Lower than benzylamine ~9.3 due to ring electron withdrawal) |

| Melting Point | 180–185 °C (Decomposition) |

1.2 Structural Visualization

The following diagram illustrates the core structure and the critical numbering scheme used to distinguish this regioisomer from the 4- and 5-substituted variants.

Figure 1: Structural connectivity of Isoxazol-3-ylmethanamine HCl. The C3 position is critical for bioisosteric replacement of phenyl or pyridine rings.

Part 2: Synthetic Methodology

Expert Insight: Direct synthesis of primary amines on isoxazole rings via catalytic hydrogenation (e.g.,

Therefore, the "Senior Scientist" recommended protocol utilizes a Staudinger Reduction pathway. This route preserves the isoxazole ring integrity by avoiding harsh reducing agents like

2.1 Synthetic Pathway: Ester to Amine

Starting Material: Ethyl isoxazole-3-carboxylate (Commercially available or synthesized via [3+2] cycloaddition).

Figure 2: Step-wise synthetic workflow designed to prevent isoxazole ring cleavage.

2.2 Detailed Protocol

Step 1: Selective Reduction to Isoxazol-3-ylmethanol

-

Dissolve ethyl isoxazole-3-carboxylate (1.0 eq) in absolute ethanol (0.5 M concentration).

-

Cool to 0°C. Add

(1.5 eq) portion-wise over 30 minutes. Note: Maintain temperature <5°C to prevent side reactions. -

Stir at room temperature for 3 hours. Monitor by TLC (EtOAc/Hex).

-

Quench with saturated

. Extract with EtOAc. -

Checkpoint: Product is a clear oil. Yield typically >85%.[2][8]

Step 2 & 3: Conversion to Azide (via Mesylate)

-

Dissolve alcohol (1.0 eq) in anhydrous DCM with

(1.5 eq). Cool to 0°C. -

Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. Stir 1 hour.

-

Wash with brine, dry (

), and concentrate to give the crude mesylate (unstable; use immediately). -

Dissolve crude mesylate in DMF. Add

(1.5 eq).[1] -

Heat to 60°C for 4 hours. Safety Warning: Azides are shock-sensitive. Do not concentrate to dryness with heat.

Step 4: Staudinger Reduction (The "Safe" Route)

-

To the azide solution (or crude residue in THF), add Triphenylphosphine (

, 1.1 eq). -

Stir until

evolution ceases (formation of iminophosphorane). -

Add water (10 eq) and heat to 50°C for 2 hours to hydrolyze the intermediate.

-

Workup: Acidify with 1M HCl (extracts amine into aqueous layer, leaving

in organic). Wash aqueous layer with DCM. -

Basify aqueous layer (pH > 12) with NaOH, extract with DCM, dry, and concentrate.

-

Salt Formation: Dissolve free base in

, add 4M HCl in Dioxane dropwise. Filter the white precipitate.

Part 3: Medicinal Chemistry Applications[7]

The isoxazole ring is not merely a spacer; it is an active contributor to the molecule's pharmacophore.

3.1 Bioisosterism & FBDD

Isoxazol-3-ylmethanamine is a classic Fragment-Based Drug Discovery (FBDD) hit. It is often used to replace:

-

Benzylamine: The isoxazole reduces lipophilicity (LogP) and lowers the amine pKa, improving permeability and reducing "lysosomotropism" (trapping in acidic organelles).

-

Glycine/GABA: As a rigid analog, it restricts conformational entropy, potentially increasing binding affinity to glutamate receptors (AMPA/NMDA) or GABA receptors.

3.2 Strategic Application Logic

Figure 3: Therapeutic areas and mechanistic advantages of the scaffold.

Part 4: Handling, Stability & Safety

4.1 Stability Profile

-

Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.

-

Thermal Stability: Stable up to ~150°C. The free base is prone to oxidation and carbonate formation (

absorption from air) and should be stored under Argon at -20°C. -

Incompatibility: Avoid strong reducing agents (cleaves ring) and strong oxidants.

4.2 Safety Protocol (SDS Summary)

-

Hazards: Causes severe skin burns and eye damage (Skin Corr.[3] 1B).

-

PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and face shield when handling >1g quantities.

-

First Aid: In case of contact, immediately flush with water for 15 minutes. The amine nature makes it corrosive to mucous membranes.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12217684, Isoxazol-3-ylmethanamine hydrochloride. PubChem. Available at: [Link]

- Pinho e Melo, T. M. Recent advances on the synthesis and reactivity of isoxazoles. Current Organic Chemistry, 2005. (Contextualizing the Staudinger reduction preference for isoxazoles).

- Sperry, J. B., & Wright, D. L. The application of isoxazoles in the synthesis of natural products and pharmaceutical candidates. Current Opinion in Drug Discovery & Development.

Sources

- 1. ISOXAZOL-3-YLMETHYL-METHYL-AMINE | 297172-17-9 [chemicalbook.com]

- 2. C-ISOXAZOL-3-YL-METHYLAMINE | 131052-58-9 [chemicalbook.com]

- 3. C-ISOXAZOL-3-YL-METHYLAMINE | 131052-58-9 [amp.chemicalbook.com]

- 4. Isoxazoles | Fisher Scientific [fishersci.com]

- 5. smochem.com [smochem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. biolmolchem.com [biolmolchem.com]

- 8. Isoxazol-4-ylmethanamine hydrochloride - Lead Sciences [lead-sciences.com]

An In-Depth Technical Guide to the Biological Activity of Isoxazol-3-ylmethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities associated with the isoxazole scaffold, with a specific focus on the potential applications of isoxazol-3-ylmethanamine hydrochloride. Drawing from the broad spectrum of activities reported for isoxazole-containing compounds, this document will explore potential mechanisms of action, suggest detailed experimental protocols for investigation, and provide insights into the causality behind these experimental choices.

Introduction: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged structure" in drug discovery.[1][2] Its unique electronic and steric properties allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects.[1][3] Numerous clinically approved drugs, including the anti-inflammatory agent leflunomide and the COX-2 inhibitor valdecoxib, feature this versatile core, highlighting its significance in therapeutic development.[3] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and central nervous system (CNS) effects.[2][4]

Isoxazol-3-ylmethanamine hydrochloride, as a derivative of the 3-aminomethylisoxazole core, is positioned within this promising chemical space. While specific biological data for this particular hydrochloride salt is limited in publicly available literature, the extensive research on related analogs provides a strong foundation for predicting its potential therapeutic applications and for designing robust experimental strategies for its evaluation.

Postulated Mechanisms of Action: Targeting Key Biological Pathways

Based on the activities of structurally related 3-aminomethylisoxazole derivatives, we can postulate several primary mechanisms of action for isoxazol-3-ylmethanamine hydrochloride. These hypotheses provide a rational basis for the experimental protocols detailed in the subsequent sections.

Modulation of GABAergic Neurotransmission

The structural similarity of the isoxazole ring to the neurotransmitter GABA (gamma-aminobutyric acid) suggests a potential interaction with GABA receptors.[4] Derivatives of isoxazole have been investigated as both agonists and antagonists of GABA-A receptors, which are ligand-gated ion channels crucial for inhibitory neurotransmission in the CNS.[5] Modulation of these receptors can lead to sedative, anxiolytic, and anticonvulsant effects.[6] It is plausible that isoxazol-3-ylmethanamine hydrochloride could act as a positive allosteric modulator, enhancing the effect of GABA and leading to neuronal hyperpolarization.[7]

Caption: Postulated modulation of GABA-A receptor signaling.

Anticancer Activity via Apoptosis Induction

Several studies have demonstrated the cytotoxic effects of isoxazole derivatives against various cancer cell lines, including HeLa (cervical), Hep3B (liver), and MCF-7 (breast).[8][9][10] The proposed mechanism often involves the induction of apoptosis, or programmed cell death. Isoxazole-carboxamide analogs have been shown to cause cell cycle arrest, particularly at the G2/M phase, and to shift the cell death mechanism from necrosis to apoptosis.[9] This suggests that isoxazol-3-ylmethanamine hydrochloride could potentially interfere with signaling pathways that regulate cell proliferation and survival in cancer cells.

Caption: Hypothesized anticancer mechanism of action.

Antimicrobial and Antifungal Activity

The isoxazole scaffold is a common feature in various antimicrobial and antifungal agents.[11][12][13] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.[11][14] The mechanism of action can vary but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The presence of the aminomethyl group in isoxazol-3-ylmethanamine hydrochloride could enhance its interaction with microbial cell surfaces or intracellular targets.

Experimental Protocols for Biological Evaluation

To systematically investigate the biological activities of isoxazol-3-ylmethanamine hydrochloride, a tiered approach is recommended, starting with in vitro assays to establish primary activity and followed by more complex cellular and potentially in vivo models.

General Laboratory Procedures

-

Compound Handling: Isoxazol-3-ylmethanamine hydrochloride should be stored in a cool, dry, and dark place. For in vitro assays, prepare a stock solution (e.g., 10 mM) in a suitable solvent such as sterile water or DMSO. Subsequent dilutions should be made in the appropriate cell culture medium or buffer.

-

Controls: All experiments must include appropriate positive and negative controls. For example, in anticancer assays, a known cytotoxic drug like doxorubicin should be used as a positive control, while vehicle-treated cells will serve as the negative control.

In Vitro Cytotoxicity and Anticancer Assays

Objective: To determine the cytotoxic potential of isoxazol-3-ylmethanamine hydrochloride against various cancer cell lines.

Methodology: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, Hep3B, MCF-7) and a non-cancerous control cell line (e.g., human dermal fibroblasts) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of isoxazol-3-ylmethanamine hydrochloride (e.g., ranging from 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. A reduction in the conversion of MTT to formazan is indicative of decreased cell viability, suggesting either cytotoxic or cytostatic effects of the compound.

Caption: Workflow for in vitro cytotoxicity testing.

Antimicrobial Susceptibility Testing

Objective: To evaluate the antibacterial and antifungal activity of isoxazol-3-ylmethanamine hydrochloride.

Methodology: Broth Microdilution Method

-

Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth (Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Prepare two-fold serial dilutions of the compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.

Causality: This method provides quantitative data on the antimicrobial efficacy of the compound, distinguishing between static (inhibitory) and cidal (killing) activity.

GABA-A Receptor Binding Assay

Objective: To determine the affinity of isoxazol-3-ylmethanamine hydrochloride for the GABA-A receptor.

Methodology: Radioligand Binding Assay

-

Membrane Preparation: Prepare synaptic membrane fractions from rat or mouse brain tissue.

-

Binding Reaction: Incubate the membrane preparation with a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol or [³H]flunitrazepam) in the presence of varying concentrations of isoxazol-3-ylmethanamine hydrochloride.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the Ki (inhibition constant) of the test compound by analyzing the competition binding data.

Causality: This assay directly measures the interaction of the compound with the GABA-A receptor, providing a quantitative measure of its binding affinity.

Quantitative Data Summary

As specific experimental data for isoxazol-3-ylmethanamine hydrochloride is not yet available, the following table is a template for summarizing potential findings based on the proposed assays.

| Biological Activity | Assay | Target/Cell Line | Endpoint | Predicted Outcome |

| Anticancer | MTT Assay | HeLa, Hep3B, MCF-7 | IC50 (µM) | Moderate to high cytotoxicity |

| Antibacterial | Broth Microdilution | S. aureus, E. coli | MIC (µg/mL) | Potential activity |

| Antifungal | Broth Microdilution | C. albicans | MIC (µg/mL) | Potential activity |

| CNS Activity | Receptor Binding | GABA-A Receptor | Ki (nM) | Possible modulation |

Conclusion and Future Directions

Isoxazol-3-ylmethanamine hydrochloride represents a promising lead compound for further investigation based on the well-established and diverse biological activities of the isoxazole scaffold. The proposed experimental workflows provide a robust framework for elucidating its specific pharmacological profile. Future research should focus on a systematic evaluation of its anticancer, antimicrobial, and CNS activities. Positive in vitro results should be followed by more advanced cellular assays (e.g., apoptosis assays, cell cycle analysis) and subsequently, in vivo studies in appropriate animal models to assess efficacy and safety. The insights gained from these studies will be crucial for determining the therapeutic potential of this and related 3-aminomethylisoxazole derivatives in drug development.

References

-

Eid, A. M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Oxidative Medicine and Cellular Longevity, 2021, 6633297. [Link]

-

Eid, A. M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PubMed Central. [Link]

-

Eid, A. M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. ResearchGate. [Link]

-

Chebib, M., et al. (2009). Rational approaches for the design of various GABA modulators and their clinical progression. PubMed Central. [Link]

-

Kowalska, P., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PubMed Central. [Link]

-

Hooper, D. C., et al. (2022). The Antifungal and Anti-Pneumocystis Activities of the Novel Compound A3IS (Mycosinate). PubMed Central. [Link]

-

De Luca, L., et al. (2004). Synthesis and pharmacological characterization of new analogs of broxaterol. ResearchGate. [Link]

-

Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Applied Pharmaceutical Science, 12(11), 001-016. [Link]

-

Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. [Link]

-

Ahmed, S. M., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 26(2), 136-150. [Link]

-

Sochacka-Ćwikła, A., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 28(14), 5489. [Link]

-

Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262. [Link]

-

Göktaş, H., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. [Link]

-

Grudzień, K., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. MDPI. [Link]

-

Vashisht, H., et al. (2023). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]

-

Gaonkar, S. L., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213-8243. [Link]

-

Gardoni, F., et al. (1992). Modulation of GABA release by alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate and N-methyl-D-aspartate receptors in matrix-enriched areas of the rat striatum. PubMed. [Link]

-

Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PubMed Central. [Link]

-

Lopes, J. F., et al. (2022). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. [Link]

-

Sadowska, B., et al. (2022). Novel Isoxazole-Based Antifungal Drug Candidates. MDPI. [Link]

-

Jain, R., et al. (2025). Synthesis, characterization and biological activity of isoxazole derivatives. ResearchGate. [Link]

-

Ghit, A., & Assal, D. (2023). GABA Receptor Positive Allosteric Modulators. StatPearls. [Link]

-

Wikipedia. (2023). GABAA receptor positive allosteric modulator. [Link]

-

Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PubMed. [Link]

-

Limoncu, M. H., et al. (2021). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. researchgate.net [researchgate.net]

- 5. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 8. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

Isoxazol-3-ylmethanamine hydrochloride safety and handling

An In-depth Technical Guide to the Safe Handling of Isoxazol-3-ylmethanamine hydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Isoxazol-3-ylmethanamine hydrochloride (CAS No: 1187933-48-7).[1][2][3] Developed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven best practices. The causality behind each recommendation is explained to ensure a deep understanding of the risks and mitigation strategies, fostering a self-validating system of laboratory safety.

Compound Profile and Hazard Identification

Isoxazol-3-ylmethanamine hydrochloride is a heterocyclic amine belonging to the isoxazole family. The isoxazole ring is a key pharmacophore found in numerous bioactive compounds and pharmaceuticals, highlighting its importance in medicinal chemistry.[4][5] However, the introduction of a reactive aminomethyl group necessitates a thorough understanding of its potential hazards.

While comprehensive toxicological data for this specific compound is not fully available, information from safety data sheets for the isoxazole class and related hydrochloride salts indicates several potential hazards.[6] The hydrochloride salt form can enhance water solubility and may influence its reactivity and biological interactions. Therefore, it is prudent to treat this compound with a high degree of caution.

1.1. GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding the potential hazards. Based on data for structurally related compounds, the following classifications should be considered:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][7] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage[3] |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[3][7] |

Note: This classification is based on data for similar isoxazole compounds and should be used as a precautionary guideline. The toxicological properties of Isoxazol-3-ylmethanamine hydrochloride itself have not been fully investigated.[6]

1.2. Physical and Chemical Properties

A clear understanding of the compound's physical properties is fundamental to its safe handling.

| Property | Value |

| CAS Number | 1187933-48-7[1][3] |

| Molecular Formula | C₄H₇ClN₂O[2][3][8] |

| Molecular Weight | 134.56 g/mol [2][3][8] |

| Appearance | White to light yellow solid or powder[3] |

| Storage Temperature | Refrigerated (0-10°C), Sealed in dry conditions[3] |

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle of chemical safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE.

2.1. Engineering Controls: The First Line of Defense

All work with Isoxazol-3-ylmethanamine hydrochloride should be conducted in a well-ventilated area.

-

Chemical Fume Hood: All weighing and solution preparation must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Ventilation: The laboratory should have a general ventilation system that ensures a sufficient number of air changes per hour, in line with institutional and regulatory standards.[9]

2.2. Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but serves as a crucial final barrier to exposure.[10]

-

Eye and Face Protection: Tightly fitting safety goggles are mandatory.[11] A full-face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.[12]

-

Skin Protection:

-

Gloves: Wear chemically resistant, powder-free gloves (e.g., nitrile).[10][12] It is recommended to use a double-gloving technique, especially during compounding or when handling concentrated solutions.[10] Gloves should be inspected before use and changed frequently, at least every 30-60 minutes, or immediately if contaminated or damaged.[10]

-

Lab Coat/Gown: A laboratory coat is required. For procedures with a higher risk of spills, a chemically impervious gown or apron should be used.[12]

-

-

Respiratory Protection: For most activities conducted within a fume hood, respiratory protection may not be necessary. However, in the event of a large spill or if engineering controls are not sufficient, an N-95 or higher-rated respirator should be used.[10]

The following diagram illustrates the logical flow for selecting appropriate controls and PPE.

Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to maintaining the integrity of the compound and ensuring laboratory safety.

3.1. Prudent Handling Practices

-

Avoid Contact: Do not allow the compound to come into contact with skin, eyes, or clothing.[6]

-

Prevent Dust and Aerosol Formation: Handle the solid form carefully to avoid creating dust.[13] When preparing solutions, add the solid to the solvent slowly.

-

Grounding: To prevent ignition of vapors by static electricity, all metal parts of equipment should be grounded.[6] Use non-sparking tools.[6]

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[14] Do not eat, drink, or smoke in the laboratory.

3.2. Storage Requirements

Improper storage can lead to degradation of the compound and the creation of additional hazards.

-

Container: Keep the container tightly closed and properly labeled.[6]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[6]

-

Temperature: Keep refrigerated in a designated and clearly marked area for flammable and toxic materials.[6]

Emergency Procedures: First Aid and Spill Response

Prompt and correct action during an emergency can significantly mitigate harm. All personnel must be familiar with these procedures and the location of safety equipment.

4.1. First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.[6]

-

Skin Contact: Take off all contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[6][7] If skin irritation occurs, get medical advice.

-

Inhalation: Move the person to fresh air.[6][7] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7]

-

Ingestion: If swallowed, rinse mouth with water.[6] Call a poison center or doctor immediately.[3] Given that the product is considered a corrosive material, do not induce vomiting.[6]

4.2. Spill Cleanup Protocol

A rapid and organized response is crucial for managing chemical spills. Only trained personnel should clean up spills.

Step-by-Step Spill Cleanup Procedure:

-

Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact the institutional safety office.

-

Don PPE: Before approaching the spill, don the appropriate PPE, including a respirator if necessary, double nitrile gloves, safety goggles, a face shield, and a chemical-resistant gown or apron.[12]

-

Contain the Spill: For liquid spills, use absorbent pads or booms to contain the area.[16][17] For solid spills, carefully cover with a compatible absorbent material.

-

Absorb/Neutralize:

-

Collect Waste: Carefully scoop the absorbed material into a labeled, leak-proof container for hazardous waste.[16][17] Use non-sparking tools for this process.[6]

-

Decontaminate:

-

Dispose of Waste: Seal the hazardous waste container and arrange for its disposal through the institution's environmental health and safety office.[6][19]

-

Post-Cleanup: Remove PPE carefully to avoid self-contamination and dispose of it as hazardous waste.[9] Wash hands and any exposed skin thoroughly.

The following flowchart outlines the decision-making process for responding to a chemical spill.

Waste Disposal

All waste containing Isoxazol-3-ylmethanamine hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Containerization: Collect waste in a clearly labeled, sealed, and compatible container.[19] Do not mix with other waste streams unless specifically instructed to do so by your institution's safety office.[20]

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

-

Disposal Route: Dispose of the waste through an approved chemical waste disposal program in accordance with all local, state, and federal regulations.[6][19][21] Under no circumstances should this chemical be disposed of down the drain.

Conclusion

Isoxazol-3-ylmethanamine hydrochloride is a valuable compound for research and development, but its potential hazards necessitate rigorous adherence to safety protocols. By understanding the underlying principles of chemical safety, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can handle this compound with confidence and minimize risk. The absence of comprehensive toxicological data underscores the importance of treating this chemical as potentially hazardous and taking all necessary precautions.

References

-

Title: Instructions for Cleaning Spills of Liquid Hazardous Drugs Source: Duke Occupational and Environmental Safety Office URL: [Link]

-

Title: ISOXAZOLE – A POTENT PHARMACOPHORE Source: ResearchGate URL: [Link]

-

Title: Isoxazol-3-ylmethanamine hydrochloride Source: ShiJiaZhuang Smo Chemical Technology Co.,LTD URL: [Link]

-

Title: Procedures for cleaning up hazardous drug spills and leaks Source: Defense Centers for Public Health URL: [Link]

-

Title: Controlling Occupational Exposure to Hazardous Drugs Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

-

Title: Safety Data Sheet: Levamisole hydrochloride Source: Carl ROTH URL: [Link]

-

Title: Isoxazol-5-ylmethanamine hydrochloride Source: PubChem - National Institutes of Health (NIH) URL: [Link]

-

Title: Standard Operating Procedure for a Chemical Spill Source: MSU College of Engineering URL: [Link]

-

Title: Guidance for Hazardous Waste Spill Cleanup in Laboratories Source: The University of Tennessee Knoxville URL: [Link]

-

Title: Personal Protective Equipment for Use in Handling Hazardous Drugs Source: Pharmacy Practice News URL: [Link]

-

Title: Hazardous Waste - EHSO Manual Source: The University of Oklahoma URL: [Link]

-

Title: Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile Source: Zanco Journal of Medical Sciences URL: [Link]

Sources

- 1. 1187933-48-7|Isoxazol-3-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 2. smochem.com [smochem.com]

- 3. 1,2-oxazol-3-ylMethanaMine hydrochloride | 1187933-48-7 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Isoxazol-5-ylmethanamine hydrochloride | C4H7ClN2O | CID 18442593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]

- 10. pppmag.com [pppmag.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. egr.msu.edu [egr.msu.edu]

- 13. carlroth.com [carlroth.com]

- 14. enamine.enamine.net [enamine.enamine.net]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 17. ehs.utk.edu [ehs.utk.edu]

- 18. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]

- 19. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. chemicalbook.com [chemicalbook.com]

Technical Guide: Storage & Handling of Isoxazol-3-ylmethanamine Hydrochloride

[1][2][3]

Executive Summary

Isoxazol-3-ylmethanamine hydrochloride (CAS: 131052-58-9) is a critical heterocyclic building block utilized in the synthesis of GABA agonists and antimicrobial agents.[1][2][3] While the hydrochloride salt form confers improved crystallinity compared to the free amine, it introduces significant hygroscopicity.[3]

The isoxazole ring system possesses a latent instability due to the weak N-O bond energy (~230 kJ/mol), rendering it susceptible to reductive cleavage and photolytic rearrangement.[3] Improper storage leads to two primary failure modes: deliquescence (due to moisture uptake) and ring scission (due to UV exposure or basic hydrolysis).[3] This guide defines a rigid protocol to maintain compound integrity >98% purity over extended periods.

Physicochemical Profile & Vulnerabilities[1][2][4]

To understand the storage requirements, one must first understand the molecular vulnerabilities.[3]

| Parameter | Specification | Critical Implication |

| Chemical Name | Isoxazol-3-ylmethanamine hydrochloride | Core scaffold for functionalization.[1][2][3] |

| CAS Number | 131052-58-9 | Unique identifier for inventory tracking.[1][2][3] |

| Molecular Weight | 134.56 g/mol | Low MW implies high volatility if free-based.[1][2][3] |

| Physical State | White to off-white crystalline solid | Discoloration (yellowing) indicates oxidation/ring opening.[1][2][3] |

| Hygroscopicity | High (Deliquescent) | Rapidly absorbs atmospheric water, leading to hydrolysis.[1][2][3] |

| pKa | ~7.5 (Amine conjugate acid) | Salt dissociates in basic media; keep environment acidic/neutral.[1][2][3] |

| Photosensitivity | Moderate | Isoxazole ring rearranges to azirine/oxazole under UV.[1][2][3][4] |

Degradation Mechanisms: The "Why" Behind the Protocol

Storage protocols are often followed blindly.[3] As scientists, we must understand the causality of degradation to prevent it effectively.[3]

A. Hydrolytic Instability & Hygroscopicity

The hydrochloride salt is an ionic lattice.[3] Upon exposure to ambient humidity (>40% RH), water molecules intercalate into the crystal lattice.[3] This does not merely cause "clumping"; it creates a localized aqueous environment where the salt can dissociate.[3] In the presence of trace impurities, this "micro-solution" accelerates the hydrolysis of the methanamine side chain.[3]

B. Isoxazole Ring Cleavage (The N-O Weakness)

The isoxazole ring is aromatic but fragile.[3][5] The N-O bond is the weakest link.[3]

-

Photolysis: UV light exposure excites the ring electrons, leading to homolytic cleavage of the N-O bond.[3] This triggers a rearrangement to an isoxazole-azirine intermediate, eventually forming an oxazole or acyclic nitrile.[1][3]

-

Base-Catalyzed Opening: If the environment becomes basic (e.g., storage with volatile amines), the C3 proton becomes labile, leading to ring opening and the formation of

-amino enones, which are useless for synthesis.[1][3]

Validated Storage Protocol

This protocol is designed as a self-validating loop.[1][2][3] If the "Check" steps fail, the compound must be repurified or discarded.[3]

Phase 1: Receipt & Initial Handling[1][2]

-

Equilibration: Upon removal from shipping dry ice, allow the sealed container to reach room temperature (approx. 30-45 mins). Rationale: Opening a cold bottle condenses atmospheric moisture directly onto the hygroscopic salt.

-

Inert Atmosphere Transfer: All aliquoting must occur inside a glovebox or under a positive pressure cone of Argon/Nitrogen.[3]

Phase 2: Long-Term Storage Conditions[1][2][3]

-

Temperature: -20°C (-4°F) . Kinetic suppression of all degradation pathways.[3]

-

Atmosphere: Argon Blanket .[3] Argon is heavier than air and provides a better barrier than Nitrogen for long-term storage in vials.[1][2][3]

-

Container: Amber glass vials with Teflon-lined screw caps.[1][2][3] Amber glass filters UV light; Teflon prevents leaching and ensures a gas-tight seal.[1][2][3]

-

Desiccation: Secondary containment (sealed jar) containing active silica gel or molecular sieves is mandatory.[3]

Phase 3: Reconstitution[1][2]

Visualizing the Workflow

Diagram 1: Storage Lifecycle Workflow

This diagram illustrates the critical decision points from receipt to storage to ensure integrity.[3][6]

Caption: Standard Operating Procedure (SOP) for the intake and storage of hygroscopic isoxazole salts.

Diagram 2: Degradation Pathways & Prevention

Understanding the chemical logic behind the storage rules.[3]

Caption: Mechanistic map connecting environmental hazards to specific chemical degradation outcomes.[1][2][3]

Quality Control (QC) & Validation[3]

Before using stored material in critical synthesis, perform these rapid checks:

References

Sources

- 1. C-ISOXAZOL-3-YL-METHYLAMINE | 131052-58-9 [chemicalbook.com]

- 2. ISOXAZOL-3-YLMETHYL-METHYL-AMINE | 297172-17-9 [chemicalbook.com]

- 3. Isoxazol-5-ylmethanamine hydrochloride | C4H7ClN2O | CID 18442593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isoxazole - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mz.uplcorp.com [mz.uplcorp.com]

Technical Guide: Isoxazol-3-ylmethanamine Hydrochloride in Drug Discovery

Executive Summary

Isoxazol-3-ylmethanamine hydrochloride (CAS: 1187933-48-7) is a high-value heterocyclic building block used extensively in medicinal chemistry and fragment-based drug discovery (FBDD).[1][2][3] As a rigid, polar aromatic scaffold containing a primary amine, it serves as a critical pharmacophore for designing ligands that target the Central Nervous System (CNS), particularly glutamate and GABA receptors. Its structural distinctiveness lies in the 1,2-oxazole ring, which acts as a bioisostere for amide bonds and phenyl rings, offering improved metabolic stability and solubility profiles compared to traditional carbocycles.

This guide details the compound's physicochemical properties, specific synthetic applications, and its role in developing next-generation therapeutics for neurodegenerative and inflammatory diseases.[4][5]

Chemical Profile & Structural Significance[4][5][6][7][8][9][10]

Physicochemical Data

| Property | Specification |

| Chemical Name | Isoxazol-3-ylmethanamine hydrochloride |

| Synonyms | 3-(Aminomethyl)isoxazole HCl; 1,2-Oxazol-3-ylmethanamine HCl |

| CAS Number | 1187933-48-7 |

| Molecular Formula | C₄H₆N₂O[3][6][7][8][9] · HCl |

| Molecular Weight | 134.56 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol |

| Storage | Hygroscopic; Store at 2–8°C under inert atmosphere (Argon/Nitrogen) |

Structural Bioisosterism

The isoxazole ring is a "privileged scaffold" in drug design.

-

Peptide Mimicry: The O-N bond and the C=N double bond distribution mimic the electronic properties and geometry of a peptide amide bond (

), allowing the molecule to fit into protease or kinase active sites. -

Polarity: Unlike a phenyl ring, the isoxazole is polarized, which can enhance water solubility and facilitate specific hydrogen bonding interactions (as a hydrogen bond acceptor) within a receptor pocket.

-

Metabolic Stability: The isoxazole ring is generally resistant to oxidative metabolism by cytochrome P450 enzymes compared to furan or thiophene analogs.

Core Research Applications

CNS Ligand Design (Glutamate & GABA Modulation)

Isoxazol-3-ylmethanamine is structurally homologous to Muscimol (a potent GABA

-

GABA

-

NMDA/AMPA Receptor Modulators: The amine serves as a "warhead" to interact with the glutamate binding pocket, while the isoxazole ring positions hydrophobic substituents to interact with auxiliary pockets.

Kinase and Enzyme Inhibition

In oncology and inflammation research, this building block is used to synthesize inhibitors for:

-

HSP90 (Heat Shock Protein 90): Isoxazole-resorcinol derivatives are potent HSP90 inhibitors.[10] The amine tail allows for solubilizing groups to be attached, improving the pharmacokinetic profile of the inhibitor.

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Used in the synthesis of anti-angiogenic agents where the isoxazole ring replaces a central phenyl ring to improve potency against the kinase hinge region.

Anti-Infective Agents[5][9]

-

Bacterial Serine Acetyltransferase Inhibitors: The amine is used to construct inhibitors that block L-cysteine biosynthesis in bacteria (e.g., Salmonella typhimurium), a pathway absent in mammals, offering a route to selective antibiotics.[11]

Visualization of Application Landscape

Figure 1: Strategic application landscape of Isoxazol-3-ylmethanamine in modern drug discovery.

Experimental Protocol: Amide Coupling

Objective: To couple Isoxazol-3-ylmethanamine HCl with a carboxylic acid (R-COOH) to form a bioactive amide. Challenge: The amine is supplied as a hydrochloride salt.[2][12][9][13] Failure to neutralize the salt will prevent the nucleophilic attack, leading to reaction failure.

Reagents Required[9][12]

-

Amine: Isoxazol-3-ylmethanamine HCl (1.0 equiv)[6]

-

Carboxylic Acid: R-COOH (1.0–1.2 equiv)

-

Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0–4.0 equiv)

-

Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology

-

Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Base Addition 1: Add DIPEA (1.0 equiv) and stir at room temperature (RT) for 5 minutes.

-

Coupling Agent: Add HATU (1.2 equiv). Stir for 10–15 minutes to form the activated ester (O-At ester).

-

Amine Preparation (Critical Step): In a separate vial, dissolve Isoxazol-3-ylmethanamine HCl (1.0 equiv) in a minimum amount of DMF. Add DIPEA (2.0–2.5 equiv) to this vial to liberate the free amine base. Note: The solution may become slightly cloudy due to amine liberation.

-

Reaction: Dropwise add the neutralized amine solution to the activated acid mixture.

-

Monitoring: Stir at RT for 2–12 hours. Monitor by LC-MS (Look for mass [M+H]+ = Acid Mass + 98 - 18).

-

Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid), water, and brine. Dry over Na₂SO₄ and concentrate.

Synthetic Workflow Diagram

Figure 2: Critical path for amide coupling using the hydrochloride salt form.

Safety & Handling

-

Hygroscopicity: The HCl salt is prone to absorbing moisture, which can degrade the isoxazole ring over time or alter stoichiometry. Weigh quickly and store in a desiccator.

-

Stability: Isoxazoles are generally stable but can undergo ring cleavage (reductive opening) under strong reducing conditions (e.g., H₂/Pd-C, LAH). Avoid these conditions unless ring opening to a 1,3-amino alcohol is desired.

-

Toxicology: While specific tox data for this intermediate is limited, isoxazole derivatives can exhibit biological activity. Treat as a potential irritant and bioactive compound.

References

-

National Institutes of Health (NIH). (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. Retrieved from [Link]

-

MDPI. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. Retrieved from [Link]

Sources

- 1. 1,2-oxazol-3-ylMethanaMine hydrochloride | 1187933-48-7 [amp.chemicalbook.com]

- 2. 1187933-48-7|Isoxazol-3-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. smochem.com [smochem.com]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. C-ISOXAZOL-3-YL-METHYLAMINE | 131052-58-9 [amp.chemicalbook.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. 3-Aminoisoxazole 95 1750-42-1 [sigmaaldrich.com]

- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. staff.najah.edu [staff.najah.edu]

- 11. mdpi.com [mdpi.com]

- 12. biolmolchem.com [biolmolchem.com]

- 13. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Isoxazol-3-ylmethanamine hydrochloride in medicinal chemistry

[1][2][3][4]

1.1 Chemical Identity

1.2 The "pKa Shift" Effect In medicinal chemistry, modulating basicity is critical for oral bioavailability. A standard benzylamine has a pKa of ~9.3, meaning it is >99% protonated at physiological pH (7.4), which limits passive diffusion.

-

Isoxazole Effect: The electronegative oxygen and nitrogen in the isoxazole ring exert a strong inductive effect (-I), pulling electron density away from the exocyclic methylene group.[2]

-

Result: The pKa of isoxazol-3-ylmethanamine drops to approximately 7.4–7.9 .[1][3][4]

-

Implication: A significant fraction (~25-50%) of the molecule remains uncharged at physiological pH, drastically enhancing CNS penetration and cellular permeability compared to its phenyl analogs.[2]

| Property | Value | Medicinal Chemistry Significance |

| pKa (Amine) | ~7.46 (Predicted) | Ideal for balancing solubility vs. permeability.[1][2][3][4] |

| LogP | ~0.1 (Low) | High water solubility; excellent for lowering lipophilicity in greasy leads.[1][3][4] |

| TPSA | ~52 Ų | Well within the "Rule of 3" for fragments; leaves room for elaboration.[1][3][4] |

| H-Bond Donors | 3 (NH3+) | Critical interaction point for aspartate/glutamate residues in active sites.[1][2][3][4] |

Part 2: Synthesis & Manufacturing[1][2][3][4][5][6]

The synthesis of isoxazol-3-ylmethanamine is non-trivial due to the sensitivity of the isoxazole ring to reductive conditions (which can cleave the N-O bond).[2][4] The most robust industrial route avoids reduction of the ring by building the ring around the amine precursor via 1,3-Dipolar Cycloaddition .

2.1 Validated Synthetic Route: The Nitrile Oxide Cycloaddition This "Click Chemistry" approach ensures regioselectivity and preserves the delicate N-O bond.[2][4]

Mechanism:

-

Precursor Formation: A protected propargyl amine (e.g., N-Boc-propargylamine) serves as the dipolarophile.[1][2][3][4]

-

Dipole Generation: A chlorooxime (generated from glyoxylic acid or similar) is treated with base to generate the nitrile oxide in situ.[4]

-

Cycloaddition: The nitrile oxide reacts with the alkyne to form the isoxazole ring.[4][5]

-

Deprotection: Acidic cleavage of the Boc group yields the HCl salt directly.[4]

2.2 Synthesis Workflow Diagram

2.3 Experimental Protocol (Bench Scale)

-

Step 1 (Cycloaddition): Dissolve N-Boc-propargylamine (1.0 eq) in DCM.[1][2][3][4] Add 2-chloro-N-hydroxyacetimidoyl chloride (1.1 eq).[1][2][3][4] Slowly add Triethylamine (1.2 eq) at 0°C. The base induces HCl elimination, generating the nitrile oxide which immediately cyclizes. Stir 12h at RT.[2][4][6]

-

Step 2 (Workup): Wash with water, dry over Na2SO4, and concentrate.[2] Purify via silica flash chromatography (Hex/EtOAc).

-

Step 3 (Salt Formation): Dissolve the intermediate in 4M HCl in Dioxane. Stir for 2h. The product precipitates as a white solid.[4] Filter and wash with cold ether to obtain Isoxazol-3-ylmethanamine hydrochloride .[1][3][4]

Part 3: Medicinal Chemistry Applications[1][2][3][6][8][9][10][11]

3.1 Bioisosterism & Scaffold Hopping The isoxazole-3-methanamine moiety is a classic bioisostere for:

-

Alpha-Amino Acids: It mimics the spatial arrangement of amino acids but restricts conformational freedom.[2][4]

-

Amide Bonds: The isoxazole ring is planar and possesses a dipole moment similar to an amide bond, making it an excellent hydrolytically stable replacement for peptide linkages.[4]

3.2 Case Study: BET Bromodomain Inhibitors In the development of BET inhibitors (targeting cancer and inflammation), the 3,5-dimethylisoxazole motif is a well-known mimic of acetyl-lysine.[1][2][3] The 3-methanamine variant extends this logic by providing a handle to reach into the "WIF" shelf (WPF shelf) of the bromodomain binding pocket, often improving selectivity against other bromodomain family members.

3.3 SAR Logic Diagram

Part 4: Handling & Safety (E-E-A-T)

4.1 Stability & Storage

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[2] It must be stored in a desiccator or under inert gas (Argon/Nitrogen).[4]

-

Thermal Stability: The isoxazole ring is thermally stable up to ~150°C, but the salt form may degrade if exposed to moisture and heat simultaneously (hydrolysis of the salt).

-

Incompatibility: Avoid strong reducing agents (e.g., LAH, Raney Nickel/H2) which will cleave the N-O bond, destroying the isoxazole ring and yielding an amino-alcohol.[2]

4.2 Toxicology (GHS Classification)

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18442593, Isoxazol-5-ylmethanamine hydrochloride. Retrieved from [Link]

-

Praveen, C., et al. (2010). Gold(III) Chloride Catalyzed Cycloisomerization of α,β-Acetylenic Oximes: Synthesis of Substituted Isoxazoles.[2][4][7] Synlett, 2010(5), 777-781.[2][3][4] (Methodology grounding for isoxazole synthesis).

-

Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles.[2][4] DFT Study Predicts Unprecedented Metallacycle Intermediates. Journal of the American Chemical Society, 127(1), 210-216.[2][7] (Mechanistic basis for cycloaddition).

- Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

- 1. ISOXAZOL-3-YLMETHYL-METHYL-AMINE | 297172-17-9 [chemicalbook.com]

- 2. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]

- 3. C-ISOXAZOL-3-YL-METHYLAMINE | 131052-58-9 [chemicalbook.com]

- 4. Isoxazol-5-ylmethanamine hydrochloride | C4H7ClN2O | CID 18442593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sarpublication.com [sarpublication.com]

- 7. Isoxazole synthesis [organic-chemistry.org]

The Cornerstone of Complex Molecules: A Technical Guide to Isoxazol-3-ylmethanamine Hydrochloride as a Synthetic Intermediate

For Immediate Release

[City, State] – January 30, 2026 – In the intricate world of pharmaceutical development and medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Among these crucial components, Isoxazol-3-ylmethanamine hydrochloride has emerged as a versatile and highly valuable synthetic intermediate. This technical guide provides an in-depth exploration of its synthesis, properties, and extensive applications, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its full potential.

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery. Its presence in a molecule can significantly influence physicochemical properties such as solubility, metabolic stability, and target-binding affinity. Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Isoxazol-3-ylmethanamine hydrochloride, by providing a reactive primary amine handle at the 3-position of the isoxazole ring, serves as a key precursor for the elaboration of a wide array of complex molecular architectures.

Synthesis and Characterization: Forging the Foundation

The synthesis of Isoxazol-3-ylmethanamine hydrochloride can be approached through several strategic routes, primarily focusing on the construction of the isoxazole ring followed by the introduction or modification of the aminomethyl group.

Synthetic Pathways

A prevalent and efficient method for the synthesis of the isoxazole core involves the cycloaddition reaction between a nitrile oxide and an alkyne or the condensation of a 1,3-dicarbonyl compound with hydroxylamine hydrochloride.[3][4] For the specific synthesis of Isoxazol-3-ylmethanamine hydrochloride, a plausible and effective strategy involves the reduction of isoxazole-3-carbonitrile.

Caption: Synthetic route to Isoxazol-3-ylmethanamine hydrochloride.

Experimental Protocol: Synthesis via Reduction of Isoxazole-3-carbonitrile

-

Reduction: To a solution of isoxazole-3-carbonitrile in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran), a reducing agent such as lithium aluminum hydride (LiAlH₄) is added portion-wise at a controlled temperature (typically 0 °C). The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is carefully quenched with water and a sodium hydroxide solution to precipitate the aluminum salts. The resulting slurry is filtered, and the organic layer is separated.

-

Extraction and Drying: The aqueous layer is extracted with an appropriate organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the free base, Isoxazol-3-ylmethanamine.

-

Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring. The resulting precipitate of Isoxazol-3-ylmethanamine hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

Physicochemical and Spectroscopic Data

A thorough characterization of Isoxazol-3-ylmethanamine hydrochloride is essential for its use as a synthetic intermediate.

| Property | Value |

| CAS Number | 1187933-48-7 |

| Molecular Formula | C₄H₇ClN₂O |

| Molecular Weight | 134.57 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aminomethyl protons (a singlet or triplet depending on the solvent and proton exchange), and distinct signals for the protons on the isoxazole ring.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for the carbon atoms of the isoxazole ring and the aminomethyl group.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine hydrochloride, C=N and C=C stretching of the isoxazole ring, and N-O stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the free base and characteristic fragmentation patterns.

The Versatile Intermediate: Applications in Drug Discovery

The primary amine functionality of Isoxazol-3-ylmethanamine hydrochloride makes it a versatile building block for a variety of chemical transformations, enabling the synthesis of diverse and complex molecules with potential therapeutic applications.

Key Reactions and Transformations

The nucleophilic nature of the primary amine allows for a wide range of reactions, including acylation, alkylation, and reductive amination.

Sources

Methodological & Application

Application Note & Protocols: Leveraging Isoxazol-3-ylmethanamine Hydrochloride for the Synthesis of Novel Derivatives

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3][4] Its unique electronic properties and ability to serve as a versatile pharmacophore make it a focal point in drug discovery for indications including cancer, inflammation, and neurological disorders.[2][5][6] Isoxazol-3-ylmethanamine hydrochloride is a highly valuable and reactive building block, providing a primary amine handle attached to the isoxazole core. This guide offers detailed protocols and scientific rationale for synthesizing diverse derivatives from this starting material, focusing on two robust and widely applicable synthetic transformations: N-Acylation and Reductive Amination . These methods empower researchers to rapidly generate libraries of novel compounds for screening and lead optimization.

Introduction: The Strategic Value of the Isoxazole Moiety

The isoxazole heterocycle, a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern pharmaceutical design.[4] Its incorporation into a molecular structure can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties.[3] The primary amine group of Isoxazol-3-ylmethanamine offers a direct and reliable point for chemical modification, allowing for the systematic exploration of the chemical space around the isoxazole core.

This document serves as a practical guide for chemists in drug development. It moves beyond simple procedural lists to explain the underlying principles of each reaction, enabling scientists to troubleshoot, adapt, and optimize these protocols for their specific molecular targets.

Core Synthetic Strategy: Derivative Synthesis Workflow

The general workflow for utilizing Isoxazol-3-ylmethanamine hydrochloride involves initial deprotonation of the amine salt followed by reaction with a suitable electrophile. The choice of electrophile and reaction conditions dictates the final product class.

Figure 1: General workflow for the synthesis of derivatives.

Pathway 1: N-Acylation for Amide Synthesis

The formation of an amide bond is one of the most fundamental and reliable reactions in medicinal chemistry.[7] This protocol details the N-acylation of Isoxazol-3-ylmethanamine using a carboxylic acid activated with a coupling agent. This approach is broadly applicable and avoids the often harsh conditions associated with acyl chlorides.

Mechanistic Rationale

The reaction proceeds via the activation of a carboxylic acid with a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of Isoxazol-3-ylmethanamine. The hydrochloride salt of the amine must first be neutralized by a non-nucleophilic base, typically Diisopropylethylamine (DIPEA) or Triethylamine (Et3N), to liberate the free amine for the reaction.

Detailed Experimental Protocol: Synthesis of N-(Isoxazol-3-ylmethyl)benzamide

Materials:

-

Isoxazol-3-ylmethanamine hydrochloride

-

Benzoic Acid

-

HATU

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add benzoic acid (1.0 eq).

-

Reagent Addition: Dissolve the benzoic acid in anhydrous DMF. To this solution, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to allow for pre-activation.

-

Causality Note: Using a slight excess of HATU ensures complete activation of the carboxylic acid. Three equivalents of base are used: one to neutralize the amine hydrochloride salt, one to neutralize the HCl byproduct of the coupling reaction, and one to facilitate the reaction.

-

-

Amine Addition: Add Isoxazol-3-ylmethanamine hydrochloride (1.2 eq) to the activated mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).

-

Work-up:

-

Dilute the reaction mixture with Ethyl Acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

-

-

Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Scope and Optimization

This protocol is highly versatile and can be adapted for a wide range of carboxylic acids.

| Acylating Partner | Potential Application Area | Key Optimization Parameter |

| Phenylacetic Acid | CNS Agents | Ensure complete removal of DMF during work-up. |

| Boc-L-Alanine | Peptide Mimetics | Use minimal heating to avoid racemization. |

| Isonicotinic Acid | Heterocyclic Scaffolds | A polar solvent system may be needed for chromatography. |

| Cyclohexanecarboxylic Acid | Lipophilic Probes | Reaction may be faster due to higher nucleophilicity. |

Pathway 2: Reductive Amination for Secondary Amine Synthesis

Reductive amination is a powerful method for forming carbon-nitrogen bonds. It allows for the coupling of the primary amine of Isoxazol-3-ylmethanamine with a diverse range of aldehydes and ketones to yield secondary amines.

Mechanistic Rationale

The reaction proceeds in two main stages within the same pot. First, the free amine reacts with the carbonyl group of an aldehyde or ketone to form a hemiaminal intermediate, which then dehydrates to form an iminium ion (from an aldehyde) or an enamine. In the second stage, a mild, selective reducing agent, such as Sodium triacetoxyborohydride (STAB), reduces the iminium ion to the final secondary amine. STAB is chosen because it is mild enough not to reduce the starting aldehyde/ketone and is tolerant of the slightly acidic conditions that favor iminium ion formation.

Figure 2: Simplified workflow for Reductive Amination.

Detailed Experimental Protocol: Synthesis of N-(4-methoxybenzyl)isoxazol-3-ylmethanamine

Materials:

-

Isoxazol-3-ylmethanamine hydrochloride

-

p-Anisaldehyde (4-methoxybenzaldehyde)

-

Sodium triacetoxyborohydride (STAB)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend Isoxazol-3-ylmethanamine hydrochloride (1.0 eq) in anhydrous DCM.

-

Amine Neutralization: Add Triethylamine (1.1 eq) to the suspension and stir for 10-15 minutes to generate the free amine in situ.

-

Carbonyl Addition: Add p-Anisaldehyde (1.0 eq) to the mixture.

-

Reducing Agent Addition: After 20-30 minutes of stirring (to allow for imine formation), add Sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes.

-

Causality Note: STAB is added after the amine and aldehyde have had time to form the iminium intermediate. Adding it too early could lead to side reactions. The reaction is typically run at room temperature.

-

-

Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS for the disappearance of the starting materials.

-

Work-up:

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine (1x), and dry over anhydrous Na₂SO₄.

-

-

Purification & Characterization: Filter the mixture and concentrate the solvent in vacuo. Purify the crude residue via silica gel chromatography to yield the desired secondary amine. Characterize using appropriate analytical techniques (NMR, MS).

Scope and Optimization

This protocol can be used with a wide array of carbonyl compounds.

| Carbonyl Partner | Resulting Substructure | Key Optimization Parameter |

| Cyclohexanone | N-cyclohexyl derivative | Reaction may require gentle heating (40 °C) to drive imine formation. |

| 4-Pyridinecarboxaldehyde | N-(pyridin-4-ylmethyl) | The basicity of the product may require an acidic workup or specialized chromatography. |

| Acetone | N-isopropyl derivative | As a volatile ketone, ensure the reaction vessel is well-sealed. |

| 4-Fluorobenzaldehyde | N-(4-fluorobenzyl) | Generally straightforward; a standard reaction. |

Product Purification and Structural Characterization

Post-synthesis, purification is critical to isolate the target compound.

-

Column Chromatography: The primary method for purification. The choice of solvent system (eluent) is determined by the polarity of the product, guided by TLC analysis.

-

Structural Verification: Unequivocal structure confirmation is essential.

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity of atoms.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected mass.

-

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

-

Isoxazol-3-ylmethanamine hydrochloride: May cause skin and eye irritation. Avoid inhalation of dust.[9]

-

Coupling Reagents (e.g., HATU): Can be sensitizers. Avoid skin contact.

-

Reducing Agents (e.g., STAB): Reacts with water to release flammable gas. Quench carefully.

-

Solvents (DMF, DCM): Handle with care due to their specific toxicological profiles. Always consult the Safety Data Sheet (SDS) for each reagent before use.[10]

References

-

Request PDF. (n.d.). Application, Reactivity and Synthesis of Isoxazole Derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. [Link]

-

PubMed. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

-

YouTube. (2019, January 19). synthesis of isoxazoles. [Link]

-

Katritzky, A. R., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. [Link]

-

RSC Publishing. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. [Link]

-

IP Innovative Publication. (n.d.). A review of isoxazole biological activity and present synthetic techniques. [Link]

-

PMC - NIH. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

-

Preprints.org. (2024, August 27). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

-

MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

-

PubMed. (2018, July 23). The recent progress of isoxazole in medicinal chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

-

PMC - NIH. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

-

ResearchGate. (n.d.). Current methods for N1‐acylation of indazoles and this work. [Link]

-

IP Innovative Publication. (n.d.). A review of isoxazole biological activity and present synthetic techniques. [Link]

-

SAR Publication. (2023, February 23). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. [Link]

-

ResearchGate. (n.d.). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. [Link]

-

Taylor & Francis. (n.d.). Isoxazole – Knowledge and References. [Link]

Sources

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpca.org [ijpca.org]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jwpharmlab.com [jwpharmlab.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. fishersci.com [fishersci.com]

Experimental procedures with Isoxazol-3-ylmethanamine hydrochloride

Topic: Experimental Procedures and Synthetic Applications of Isoxazol-3-ylmethanamine Hydrochloride Document Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Isoxazole Pharmacophore